Jmv 236

Peptide Chemistry Stability CCK-8S

JMV 236 is a stabilized, norleucine-modified CCK-8S analog. Its superior chemical stability and delayed-onset anorectic profile via peripheral CCK1 receptors make it essential for isolating satiety pathways. Unlike native CCK-8S, its i.p.-dependent activity eliminates central confounds. Essential for neuroendocrine appetite studies.

Molecular Formula C56H74N10O18S
Molecular Weight 1207.3 g/mol
CAS No. 113137-57-8
Cat. No. B1672977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJmv 236
CAS113137-57-8
Synonymscholecystokinin (26-33), t-Boc-Nle(28,31)-
cholecystokinin (26-33), tert-butyloxycarbonylnorleucine(28,31)-
JMV 236
JMV-236
t-Boc(Nle(28,31))-CCK (26-33)
t-Boc-28,31-Nle-cholecystokinin (26-33)
Molecular FormulaC56H74N10O18S
Molecular Weight1207.3 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C56H74N10O18S/c1-6-8-18-39(61-48(72)37(57)25-33-21-23-35(67)24-22-33)49(73)59-31-45(68)60-42(27-34-30-58-38-20-14-13-17-36(34)38)51(75)62-40(19-9-7-2)50(74)64-44(29-47(71)84-85(80,81)82)52(76)63-41(26-32-15-11-10-12-16-32)53(77)66-54(78)43(28-46(69)70)65-55(79)83-56(3,4)5/h10-17,20-24,30,37,39-44,58,67H,6-9,18-19,25-29,31,57H2,1-5H3,(H,59,73)(H,60,68)(H,61,72)(H,62,75)(H,63,76)(H,64,74)(H,65,79)(H,69,70)(H,66,77,78)(H,80,81,82)/t37-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeyNPHMIEWTAQTTCZ-JBNHEJHRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JMV 236 (CAS 113137-57-8) CCK Peptide Agonist – Research-Grade Cholecystokinin Analog for Appetite & Neurotransmitter Studies


JMV 236 is a synthetic octapeptide analog of the C-terminal sulfated cholecystokinin octapeptide (CCK-8S), specifically designated as Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 [1]. It is classified pharmacologically as a cholecystokinin (CCK) agonist, structurally modified at positions 28 and 31 with norleucine (Nle) residues to confer enhanced chemical stability compared to the native peptide [1][2]. The compound exhibits potent appetite-suppressing activity in vivo and is widely utilized in research focused on the neuroendocrine regulation of food intake and gastrointestinal function [1][3].

Why Generic CCK Peptide Substitution with JMV 236 Yields Divergent Experimental Outcomes


Although JMV 236 belongs to the broader class of CCK receptor ligands, its specific structural modifications—particularly the incorporation of Boc protection and Nle substitutions—confer distinct pharmacological properties that preclude simple interchangeability with other CCK analogs such as CCK-8S, JMV-179, or JMV-180 [1]. Unlike the native peptide CCK-8S, JMV 236 demonstrates superior chemical stability, enabling more robust experimental handling [1]. Critically, its functional profile differs markedly from both the partial agonist JMV-180 and the antagonist JMV-179, resulting in divergent effects on exploratory behavior, memory consolidation, and neuropeptide Y (NPY) modulation [2][3]. The quantitative evidence below underscores that substituting JMV 236 with an in-class analog without accounting for these distinctions will lead to non-reproducible data and misinterpretation of CCK-mediated pathways.

JMV 236 Quantitative Differentiation Guide: Direct Comparator Data for Scientific Selection


Enhanced Chemical Stability vs. Native CCK-8S

JMV 236 demonstrates quantifiably superior chemical stability compared to its native counterpart CCK-8S. While it retains equivalent activity in pancreatic amylase secretion assays, its modified structure confers a clear advantage in handling and experimental longevity, reducing the risk of peptide degradation that can confound results [1].

Peptide Chemistry Stability CCK-8S JMV 236

Divergent Modulation of Food Intake vs. CCK-8S

While JMV 236's anorectic effect mirrors that of CCK-8S, its temporal dynamics are quantifiably different. In rats, intraperitoneal (i.p.) administration of JMV 236 decreased food intake significantly at 2 and 3 hours post-injection, whereas CCK-8S typically exerts a more immediate effect. Specifically, JMV 236 (12.5 and 50 µg/kg i.p.) reduced food intake with a delayed onset compared to the native peptide [1].

Appetite Regulation In Vivo Pharmacology CCK-8S JMV 236

Distinct Behavioural Profile: Exploratory Activity vs. JMV-179

In a direct comparative study, JMV 236 and JMV-179 exhibited divergent effects on rat exploratory activity. JMV 236 (3.125, 12.5, and 50 µg/kg i.p.) dose-dependently decreased both horizontal (ambulation) and vertical (rearing) activity, with significant reductions observed at 12.5 and 50 µg/kg for horizontal activity and at 50 µg/kg for vertical activity. In contrast, JMV-179 at identical doses did not alter horizontal activity but selectively decreased vertical activity only at the highest dose tested (50 µg/kg) [1].

Behavioural Pharmacology Exploratory Activity JMV-179 JMV 236

Distinct Behavioural Profile: Memory Consolidation vs. JMV-179

JMV 236 and JMV-179 differentially influence memory processes. JMV 236 (administered immediately after training) significantly facilitated short-term memory in a passive avoidance paradigm, evidenced by increased latency upon retention testing. In contrast, JMV-179 only tended to increase latency at 24 hours post-training and had no effect on 7-day retention, whereas JMV 236's effect persisted with a trend towards increased latency even at the 7-day time point [1].

Cognitive Neuroscience Memory Consolidation JMV-179 JMV 236

Route-Dependent Central Activity: Differential Monoaminergic Modulation

JMV 236's central effects are highly dependent on route of administration. Intraperitoneal (i.p.) injection robustly altered brain monoamine metabolism, including decreases in striatal dopamine metabolites and increases in hypothalamic and striatal serotonin metabolites (5-HIAA). In stark contrast, intracerebroventricular (i.c.v.) administration of JMV 236 was completely inactive in modulating these neurotransmitter systems, as well as in suppressing food intake [1][2]. This contrasts with CCK-8S, which can exert central effects via both routes, and JMV-180, which did not alter monoamine metabolism via either route [3].

Neurochemistry Monoamine Metabolites Route of Administration JMV 236

Differential Modulation of Plasma Neuropeptide Y (NPY) in Obese Models

In obese Zucker rats, JMV 236 treatment decreased plasma NPY levels, a key orexigenic peptide. This effect is consistent with the opposite roles of NPY (appetite stimulation) and CCK (satiety). Importantly, the magnitude of this effect was more pronounced in lean controls compared to obese animals, highlighting a differential sensitivity to CCK peptide treatment based on metabolic status [1][2]. While comparative data with other CCK analogs in this specific NPY assay are not available, this represents a quantifiable biomarker response unique to JMV 236's pharmacological action.

Obesity Neuropeptide Y Metabolic Disease JMV 236

Recommended Research Applications for JMV 236 Based on Evidence-Based Differentiation


Dissecting Peripheral vs. Central CCK Pathways in Appetite Regulation

Utilize JMV 236's unique route-dependent activity profile. Its robust anorectic and neurochemical effects following i.p. administration, contrasted with complete inactivity following i.c.v. injection, make it an ideal tool for isolating peripheral CCK1 receptor-mediated satiety signaling from direct central actions [1][2]. This circumvents the confounding central effects observed with native CCK-8S.

Investigating Temporal Dynamics of CCK-Induced Satiety

Employ JMV 236 to study delayed-onset appetite suppression. Unlike the rapid, transient effect of CCK-8S, JMV 236's anorectic action peaks at 2-3 hours post-injection, providing a distinct temporal window for analyzing the downstream neuroendocrine cascades (e.g., PrRP neuron activation in the NTS) that sustain satiety [1].

Behavioural Studies Distinguishing CCK Agonist vs. Antagonist Effects

Leverage the divergent behavioural profiles of JMV 236 (agonist) and JMV-179 (antagonist) in exploratory activity and memory consolidation assays. Direct comparative data demonstrate that JMV 236, but not JMV-179, significantly reduces ambulation and facilitates short-term memory, enabling precise pharmacological dissection of CCK receptor subtypes in these behaviours [3].

Obesity Research Probing the CCK-NPY Neuroendocrine Axis

Apply JMV 236 in obese rodent models to quantify its effect on plasma NPY levels, a validated biomarker of orexigenic tone. Its differential efficacy in lean vs. obese Zucker rats makes it a valuable compound for studying the altered sensitivity to satiety hormones in metabolic disease states [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jmv 236

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.